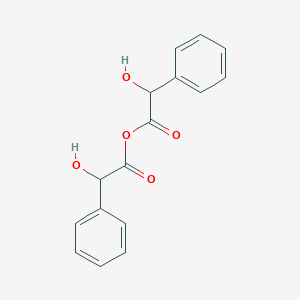
(R)-2-hydroxy-2-phenyl-acetic acid anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-hydroxy-2-phenyl-acetic acid anhydride is an organic compound that belongs to the class of carboxylic acid anhydrides It is derived from ®-2-hydroxy-2-phenyl-acetic acid, which is a chiral molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2-hydroxy-2-phenyl-acetic acid anhydride can be synthesized through the dehydration of ®-2-hydroxy-2-phenyl-acetic acid. This dehydration can be achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅) or by heating the acid at high temperatures . Another method involves the reaction of ®-2-hydroxy-2-phenyl-acetic acid with an acid chloride in the presence of a base .
Industrial Production Methods
In industrial settings, the production of ®-2-hydroxy-2-phenyl-acetic acid anhydride may involve continuous processes where the acid is fed into a reactor with a dehydrating agent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-hydroxy-2-phenyl-acetic acid anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form ®-2-hydroxy-2-phenyl-acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Reducing Agents: Such as LiAlH₄ for reduction reactions
Major Products
Hydrolysis: ®-2-hydroxy-2-phenyl-acetic acid.
Alcoholysis: Esters of ®-2-hydroxy-2-phenyl-acetic acid.
Aminolysis: Amides of ®-2-hydroxy-2-phenyl-acetic acid.
Reduction: Primary alcohols
Applications De Recherche Scientifique
®-2-hydroxy-2-phenyl-acetic acid anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of chiral drugs and active pharmaceutical ingredients.
Materials Science: Utilized in the modification of polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of ®-2-hydroxy-2-phenyl-acetic acid anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively . The presence of an electronegative substituent in the anhydride facilitates these reactions by acting as a leaving group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Maleic Anhydride: Used in the production of resins and polymers.
Benzoic Anhydride: Utilized in organic synthesis.
Uniqueness
®-2-hydroxy-2-phenyl-acetic acid anhydride is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. This property distinguishes it from other non-chiral anhydrides like acetic anhydride and maleic anhydride .
Propriétés
Formule moléculaire |
C16H14O5 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(2-hydroxy-2-phenylacetyl) 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H14O5/c17-13(11-7-3-1-4-8-11)15(19)21-16(20)14(18)12-9-5-2-6-10-12/h1-10,13-14,17-18H |
Clé InChI |
OCZNKRKFCRKFNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


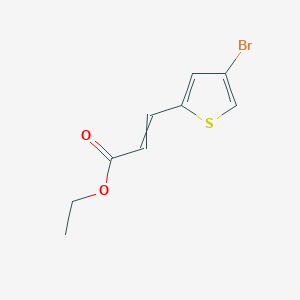

![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
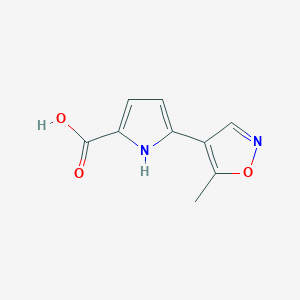
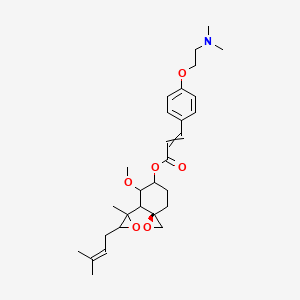
![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)

![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
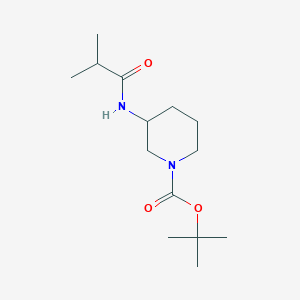
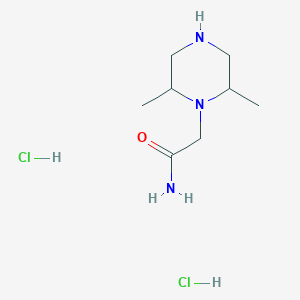
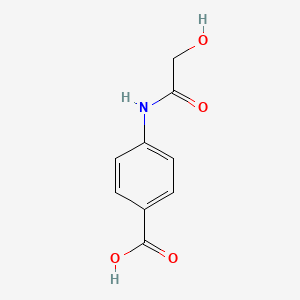
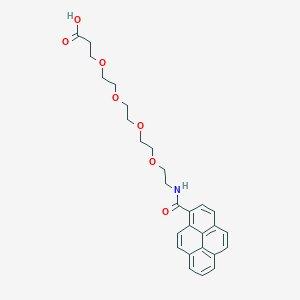
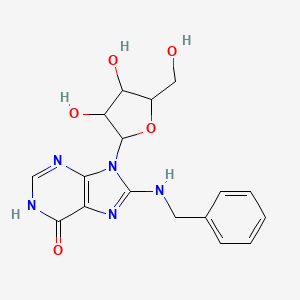
![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
